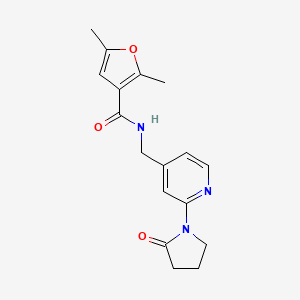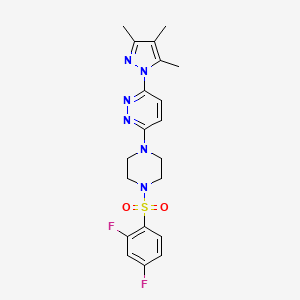![molecular formula C17H15ClN4OS B2938025 6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide CAS No. 1797961-63-7](/img/structure/B2938025.png)
6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide is a synthetic compound with a complex structure that incorporates several functional groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Initial Condensation: : The synthesis begins with the condensation of 6-chloro-2-methylpyridine-3-carboxylic acid with an appropriate pyrazole derivative.
Formation of Methylsulfanyl Group: : Thiolation reaction is used to introduce the methylsulfanyl group into the pyrazole ring.
Final Amide Formation: : The final step involves the formation of the amide bond between the pyridine carboxylic acid and the pyrazole derivative under amide coupling conditions using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound follows the above synthetic routes but on a larger scale, using optimized conditions and catalysts to enhance yield and purity. Continuous flow reactions and high-throughput techniques are employed to maintain efficiency.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: : Halogen substitution reactions can occur at the chloro group, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures.
Substitution: : Nucleophiles such as amines or alkoxides under elevated temperatures.
Major Products Formed
Sulfoxides and sulfones: : Formed from oxidation reactions.
Thiols and amines: : From reduction reactions.
Substituted derivatives: : From halogen substitution reactions.
科学的研究の応用
Chemistry
The compound's ability to participate in diverse reactions makes it a valuable intermediate in synthetic organic chemistry.
Biology
Its structural motifs make it a candidate for studying enzyme inhibition and protein binding interactions.
Medicine
Industry
Used in the synthesis of advanced materials, dyes, and agricultural chemicals.
作用機序
The exact mechanism by which 6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide exerts its effects depends on the specific application. Generally, it interacts with molecular targets through hydrogen bonding, van der Waals forces, and covalent interactions, influencing pathways related to enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-3-yl]pyridine-3-carboxamide
6-chloro-2-methyl-N-[4-(methylthio)-1H-pyrazol-5-yl]pyridine-3-carboxamide
Uniqueness
The compound's unique combination of a chloro group, methylsulfanyl group, and pyrazole ring sets it apart from similar compounds, offering distinct reactivity and binding properties.
There's so much more to explore in this complex chemical landscape
特性
IUPAC Name |
6-chloro-2-methyl-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-11-13(8-9-15(18)20-11)17(23)21-16-14(24-2)10-19-22(16)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHXAJVUEGUULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)NC2=C(C=NN2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2937943.png)
![6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2937944.png)
![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937945.png)


![3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2937950.png)


![2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2937956.png)

![N-(5-(6-oxo-1,6-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2937958.png)



